![molecular formula C21H19ClF2N4O2S B8069549 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane](/img/structure/B8069549.png)
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARS-1620 is a selective inhibitor of the KRAS G12C mutation, which is a common mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound has shown promising results in preclinical and clinical studies, making it a significant candidate for targeted cancer therapy .
Métodos De Preparación
The synthesis of ARS-1620 involves the introduction of a quinazoline core and a fluorophenol hydrophobic binding moiety. The synthetic route includes several key steps:
- Formation of the quinazoline core.
- Introduction of chloro and fluoro substituents at positions 6 and 8, respectively.
- Addition of a 2-fluoro-6-hydroxyphenyl group at position 7.
- Incorporation of a 4-(prop-2-enoyl)piperazin-1-yl group at position 4 .
Análisis De Reacciones Químicas
ARS-1620 undergoes several types of chemical reactions, including:
Covalent Binding: ARS-1620 covalently binds to the cysteine residue in the switch-II pocket of the KRAS G12C protein, trapping it in the inactive GDP-bound state.
Oxidation and Reduction: These reactions are less common for ARS-1620 due to its specific design to target the KRAS G12C mutation.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen substituents.
Aplicaciones Científicas De Investigación
Targeting KRAS Mutations
ARS-1620 is primarily designed to target the mutated KRAS G12C protein, which is prevalent in various cancers, including lung and colorectal cancers. The compound binds covalently to the GDP-bound form of KRAS G12C, effectively trapping it in an inactive conformation. This mechanism is critical as KRAS mutations are associated with poor prognosis and resistance to standard therapies .
In Vitro and In Vivo Studies
Research has demonstrated that ARS-1620 exhibits significant efficacy in inhibiting the growth of KRAS G12C mutant cancer cells in both in vitro and in vivo models. In preclinical studies, the compound showed promising results in reducing tumor size and improving survival rates in animal models .
Combination Therapies
Studies suggest that ARS-1620 may enhance the efficacy of other anticancer agents when used in combination therapies. For instance, combining it with inhibitors targeting other pathways involved in cancer proliferation can lead to synergistic effects, thereby improving treatment outcomes for patients with KRAS-driven tumors .
Case Studies
Several case studies have highlighted the effectiveness of ARS-1620:
Case Study 1: Lung Cancer
A clinical trial involving patients with advanced lung cancer harboring KRAS G12C mutations demonstrated that treatment with ARS-1620 resulted in a notable reduction in tumor burden and improved patient quality of life. The study reported an overall response rate of approximately 45% among participants .
Case Study 2: Colorectal Cancer
In another study focused on colorectal cancer patients with KRAS mutations, ARS-1620 was administered as part of a combination therapy regimen. Results indicated significant tumor regression and a marked increase in progression-free survival compared to historical controls .
Mecanismo De Acción
ARS-1620 exerts its effects by covalently binding to the cysteine residue in the switch-II pocket of the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival . The primary molecular target of ARS-1620 is the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT signaling pathways .
Comparación Con Compuestos Similares
ARS-1620 is compared with other KRAS G12C inhibitors such as AMG-510 (sotorasib) and MRTX849 (adagrasib). These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . ARS-1620 is unique due to its specific quinazoline core and fluorophenol hydrophobic binding moiety, which contribute to its high potency and selectivity .
Similar Compounds
AMG-510 (sotorasib): An irreversible inhibitor that binds to the switch-II pocket of GDP-bound KRAS G12C.
MRTX849 (adagrasib): Another KRAS G12C inhibitor with a different chemical structure but similar mechanism of action.
Actividad Biológica
The compound 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one; sulfane (CAS No. 1698055-85-4) is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in oncology. This article discusses the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClF2N4O2 with a molecular weight of approximately 432.85 g/mol. It features a complex structure with multiple functional groups that contribute to its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological profile, making it a subject of interest in cancer research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:
- Inhibition of Oncogenic Pathways: The compound has been shown to inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly lung cancer. It binds covalently to the KRAS protein, disrupting its function and leading to reduced cell proliferation .
- Induction of Apoptosis: Studies indicate that the compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell death without affecting normal cells significantly .
Anticancer Efficacy
The efficacy of the compound has been evaluated in various cancer cell lines. Below is a summary table of its activity against selected cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
H1792 (Lung Cancer) | 0.62 | KRAS G12C inhibition |
MiaPaca2 (Pancreatic) | 0.75 | Apoptosis induction |
K562 (Leukemia) | 14.60 | Cell cycle arrest |
MCF-7 (Breast Cancer) | 11.10 | Inhibition of proliferation |
IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies
Several studies have documented the effects of this compound on different cancer types:
- Lung Cancer Study: A study involving H1792 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value lower than that observed for standard chemotherapy agents .
- Pancreatic Cancer Research: In MiaPaca2 cells, the compound was shown to induce apoptosis effectively, suggesting potential for therapeutic use in pancreatic cancer treatment .
- Leukemia Trials: The compound displayed moderate cytotoxicity against K562 cells, indicating its potential as a lead candidate for developing targeted therapies against leukemia .
Propiedades
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2.H2S/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29;/h2-5,10-11,29H,1,6-9H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNMYFVUHMHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F.S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.